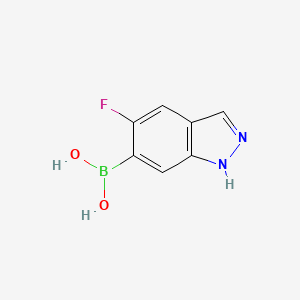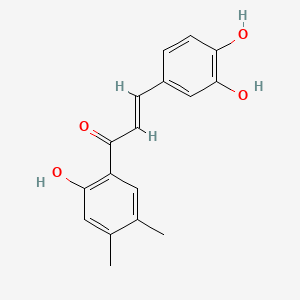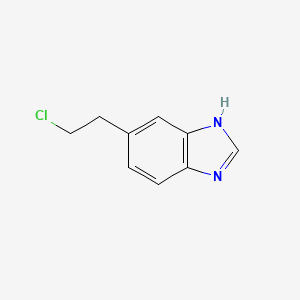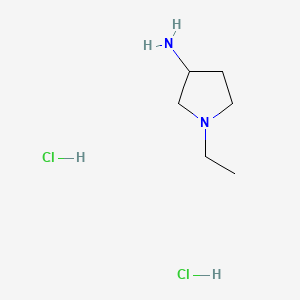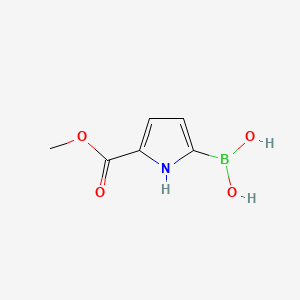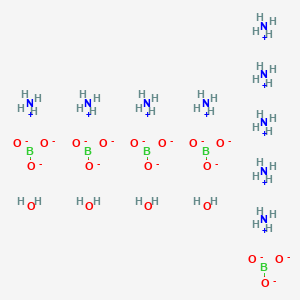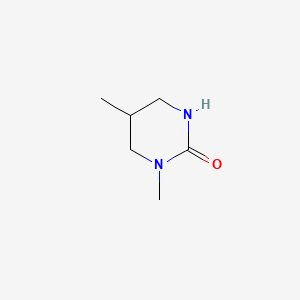
1,5-Dimethyltetrahydropyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dimethyltetrahydropyrimidin-2(1H)-one, also known as 1,5-DMTHP, is an organic compound that is found in a variety of natural sources, including plants, fungi, and bacteria. It is a versatile compound with a wide range of applications in scientific research, including biochemistry, genetics, and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Application in Antitumor Drugs
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : The compound is used in the design, synthesis, and evaluation of several 2-substituted aniline pyrimidine derivatives as highly potent dual inhibitors of Mer and c-Met kinases for effective tumor treatment .
- Methods of Application or Experimental Procedures : The compound is synthesized and its inhibitory activity against Mer and c-Met kinases is evaluated. The compound also displayed good antiproliferative activities on HepG2, MDA-MB-231, and HCT116 cancer cells .
- Results or Outcomes : Compound 18c emerged as a standout candidate, demonstrating robust inhibitory activity against Mer and c-Met kinases, with IC 50 values of 18.5 ± 2.3 nM and 33.6 ± 4.3 nM, respectively .
Application in Antifibrotic Drugs
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Methods of Application or Experimental Procedures : The compounds were synthesized and their anti-fibrotic activities were evaluated by Picro-Sirius red staining, hydroxyproline assay and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .
- Results or Outcomes : Compounds 12m and 12q effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro, indicating that these compounds might be developed as novel anti-fibrotic drugs .
Application in Antimicrobial Drugs
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : Pyrimidine derivatives are known to exhibit antimicrobial activities .
- Methods of Application or Experimental Procedures : The compounds are synthesized and their antimicrobial activities are evaluated .
- Results or Outcomes : The specific results or outcomes are not mentioned in the source .
Application in Antiviral Drugs
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : Pyrimidine derivatives are known to exhibit antiviral activities .
- Methods of Application or Experimental Procedures : The compounds are synthesized and their antiviral activities are evaluated .
- Results or Outcomes : The specific results or outcomes are not mentioned in the source .
Application in Antiprotozoal Drugs
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : Pyrimidine derivatives are known to exhibit antiprotozoal activities .
- Methods of Application or Experimental Procedures : The compounds are synthesized and their antiprotozoal activities are evaluated .
- Results or Outcomes : The specific results or outcomes are not mentioned in the source .
Application in Anti-Inflammatory Drugs
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : Pyrimidine derivatives are known to exhibit anti-inflammatory activities .
- Methods of Application or Experimental Procedures : The compounds are synthesized and their anti-inflammatory activities are evaluated .
- Results or Outcomes : The specific results or outcomes are not mentioned in the source .
Eigenschaften
IUPAC Name |
1,5-dimethyl-1,3-diazinan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-5-3-7-6(9)8(2)4-5/h5H,3-4H2,1-2H3,(H,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLBOVNBPLHYNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)N(C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethyltetrahydropyrimidin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-3,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B577905.png)
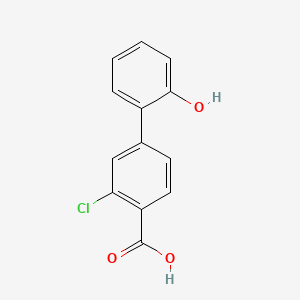

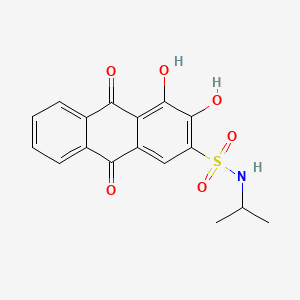
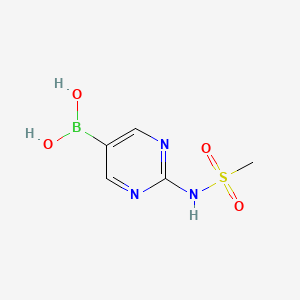
![2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B577916.png)
